molecular formula C18H21N3OS B2598855 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide CAS No. 893983-60-3

2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide

Cat. No.: B2598855
CAS No.: 893983-60-3
M. Wt: 327.45
InChI Key: OPUNHJLSCGHPFE-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide is a useful research compound. Its molecular formula is C18H21N3OS and its molecular weight is 327.45. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Molecular Interactions

  • A study by Lynch and Mcclenaghan (2004) focused on the structural characterization of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate and a related compound, demonstrating their molecular interactions through hydrogen bonding, which is crucial for understanding the chemical behavior of similar compounds (Lynch & Mcclenaghan, 2004).

Antimicrobial and Anticancer Activities

  • Wardkhan et al. (2008) explored the synthesis of thiazoles and their fused derivatives, evaluating their antimicrobial activities against various pathogens. This research highlights the potential of thiazole-containing compounds, similar to the queried chemical, in developing new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

  • Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot (2017) synthesized a series of novel thiazole and 1,3,4-thiadiazole derivatives, evaluating them for their anticancer activity against specific cancer cell lines. The promising results suggest these scaffolds, related to the structure of the queried compound, may have therapeutic potential in cancer treatment (Gomha et al., 2017).

Biochemical Analysis

Biochemical Properties

The compound 2-ethyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)butanamide has been found to interact with various enzymes, proteins, and other biomolecules These interactions are crucial for its role in biochemical reactions

Cellular Effects

This compound has been observed to influence various cellular processes . It can affect cell signaling pathways, gene expression, and cellular metabolism. The exact mechanisms through which it exerts these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name

2-ethyl-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c1-4-13(5-2)17(22)19-15-8-6-7-14(9-15)16-10-21-12(3)11-23-18(21)20-16/h6-11,13H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUNHJLSCGHPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.